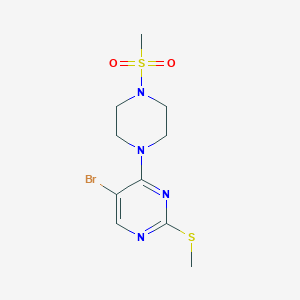
5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine, commonly known as 5-Br-MSP, is a novel molecule with a wide range of applications in scientific research. 5-Br-MSP is a pyrimidine derivative, which is a heterocyclic organic compound containing two nitrogen atoms in a six-membered ring. It was first synthesized in the laboratory of Professor Yutaka Nakamura at the University of Tokyo in 2007. Since then, it has become an important tool for scientists in a variety of fields, including biochemistry, molecular biology, and organic chemistry.
科学研究应用
5-Br-MSP has a wide range of applications in scientific research. It has been used in the synthesis of various bioactive compounds, such as peptide inhibitors, enzyme inhibitors, and antiviral agents. It has also been used in the synthesis of fluorescent probes for imaging and tracking of biological molecules. In addition, 5-Br-MSP has been used to study the structure and function of proteins, as well as to study the mechanisms of enzyme catalysis.
作用机制
The mechanism of action of 5-Br-MSP is not yet fully understood. However, it is believed that the molecule interacts with proteins in a specific way, forming a covalent bond between the two molecules. This bond is believed to be responsible for the biological activity of 5-Br-MSP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-MSP are still being studied. However, it has been shown to have a variety of effects on proteins and enzymes, including inhibition of enzyme activity, modulation of protein-protein interactions, and modulation of protein-DNA interactions. In addition, 5-Br-MSP has been shown to have antiviral and anti-tumor effects in animal models.
实验室实验的优点和局限性
The use of 5-Br-MSP in laboratory experiments has many advantages. It is a relatively inexpensive molecule, and it is easy to synthesize and purify. In addition, it is stable and can be stored for long periods of time. However, there are also some limitations to its use. It is not very soluble in water, and it is not very reactive with other molecules.
未来方向
The potential applications of 5-Br-MSP are still being explored. Some of the most promising future directions include:
• Further research into the mechanism of action of 5-Br-MSP, including its interactions with proteins and enzymes.
• Development of new synthetic methods for the synthesis of 5-Br-MSP and its derivatives.
• Development of new methods for the delivery of 5-Br-MSP to target tissues.
• Development of new applications for 5-Br-MSP, such as drug delivery systems, imaging agents, and diagnostic tools.
• Investigation of the effects of 5-Br-MSP on other biological systems, such as cell signaling pathways and gene expression.
• Exploration of the potential therapeutic applications of 5-Br-MSP, including cancer therapy and antiviral therapy.
• Investigation of the potential toxicological effects of 5-Br-MSP.
合成方法
The synthesis of 5-Br-MSP is a multi-step process. In the first step, the starting material, 4-methanesulfonylpiperazine (MSP), is reacted with bromoacetyl bromide in the presence of a base to form 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)pyrimidine. In the second step, the pyrimidine is reacted with methylsulfanyl chloride to form 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine.
属性
IUPAC Name |
5-bromo-2-methylsulfanyl-4-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O2S2/c1-18-10-12-7-8(11)9(13-10)14-3-5-15(6-4-14)19(2,16)17/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWACKIQQLAQITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCN(CC2)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B6458504.png)
![4-chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6458508.png)
![6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458515.png)
![2-[1-(3-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6458520.png)
![4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6458522.png)

![4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458543.png)
![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458550.png)
![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458556.png)
![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458561.png)
![5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6458586.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6458591.png)
![(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide](/img/structure/B6458596.png)
![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoxaline](/img/structure/B6458599.png)